molecular formula C7H11N3S B12982350 N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine

N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine

Cat. No.: B12982350
M. Wt: 169.25 g/mol
InChI Key: MLCOIMNAZFJDNB-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine is a heterocyclic compound that features a pyrazole ring and a thietane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while thietanes are four-membered sulfur-containing rings that are less common but have unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine typically involves the reaction of a pyrazole derivative with a thietane precursor. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with a thietane derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The pyrazole ring is known to bind to various biological targets, while the thietane ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: Contains a pyrazole ring and a thiadiazole ring.

    N-(1H-Pyrazol-4-yl)methylamine: Contains a pyrazole ring and an amine group.

    N-(1H-Pyrazol-3-yl)methylthioacetamide: Contains a pyrazole ring and a thioacetamide group.

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)thietan-3-amine is unique due to the presence of both a pyrazole ring and a thietane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)thietan-3-amine

InChI

InChI=1S/C7H11N3S/c1-2-9-10-6(1)3-8-7-4-11-5-7/h1-2,7-8H,3-5H2,(H,9,10)

InChI Key

MLCOIMNAZFJDNB-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=NN2

Origin of Product

United States

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